N,N-dimethyl-3-oxopentanethioamide N,N-dimethyl-3-oxopentanethioamide
Brand Name: Vulcanchem
CAS No.: 178218-29-6
VCID: VC20932933
InChI: InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3
SMILES: CCC(=O)CC(=S)N(C)C
Molecular Formula: C7H13NOS
Molecular Weight: 159.25 g/mol

N,N-dimethyl-3-oxopentanethioamide

CAS No.: 178218-29-6

Cat. No.: VC20932933

Molecular Formula: C7H13NOS

Molecular Weight: 159.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-oxopentanethioamide - 178218-29-6

Specification

CAS No. 178218-29-6
Molecular Formula C7H13NOS
Molecular Weight 159.25 g/mol
IUPAC Name N,N-dimethyl-3-oxopentanethioamide
Standard InChI InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3
Standard InChI Key ZNSZVKWBUDKOBP-UHFFFAOYSA-N
SMILES CCC(=O)CC(=S)N(C)C
Canonical SMILES CCC(=O)CC(=S)N(C)C

Introduction

Structural Characteristics and Physical Properties

N,N-dimethyl-3-oxopentanethioamide belongs to the thioamide family of compounds, characterized by the replacement of the oxygen atom in an amide with a sulfur atom. The molecular architecture features a central pentane backbone with specific functional group modifications.

Basic Chemical Information

The compound's fundamental chemical characteristics are summarized in the following table:

PropertyValue
Chemical NameN,N-dimethyl-3-oxopentanethioamide
CAS Registry Number178218-29-6
Molecular FormulaC₇H₁₃NOS
Molecular Weight159.25 g/mol
PubChem CID11073710
Alternative NamesPentanethioamide, N,N-dimethyl-3-oxo-; SCHEMBL8883771

Structural Features and Bonding

The structure of N,N-dimethyl-3-oxopentanethioamide incorporates several key features that define its chemical behavior:

  • A five-carbon backbone (pentane derivative)

  • A ketone (C=O) functional group at the 3-position

  • A thioamide group (C=S) with N,N-dimethyl substitution

  • Sp² hybridization at the carbonyl and thiocarbonyl carbons
    This arrangement creates a molecule with multiple reactive centers, allowing for diverse chemical transformations. The presence of the thioamide group introduces unique reactivity patterns compared to conventional oxygen-containing amides .

Chemical Reactivity and Synthesis

N,N-dimethyl-3-oxopentanethioamide exhibits reactivity characteristic of both ketones and thioamides, making it potentially valuable in organic synthesis.

Reactivity Patterns

The compound's dual functionality enables several potential reaction pathways:

  • Nucleophilic additions at the ketone position

  • Alkylation reactions at the relatively acidic α-positions

  • Coordination chemistry through the sulfur atom

  • Cyclization reactions utilizing both functional groups
    These reaction pathways make the compound potentially useful as an intermediate in the synthesis of heterocyclic compounds and other complex molecular structures.

Spectroscopic Characteristics

Identification and characterization of N,N-dimethyl-3-oxopentanethioamide typically involve various spectroscopic techniques, though specific spectral data is limited in the available search results.

Comparison with Related Compounds

Understanding N,N-dimethyl-3-oxopentanethioamide can be enhanced by examining structurally related compounds.

Relationship to Other 3-Oxo Compounds

The similarity between N,N-dimethyl-3-oxopentanethioamide and other documented compounds provides comparative insights:

CompoundMolecular FormulaKey Difference
N,N-dimethyl-3-oxopentanethioamideC₇H₁₃NOSContains thioamide group (C=S)
N,N-dimethyl-3-oxobutanamideC₆H₁₁NO₂Contains amide group (C=O); one carbon shorter
Dimethyl 3-oxopentanedioateC₇H₁₀O₅Contains ester groups instead of thioamide
These structural relationships suggest that chemical transformations documented for related compounds might be adaptable to N,N-dimethyl-3-oxopentanethioamide with appropriate modifications .

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